Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

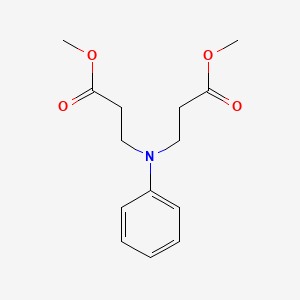

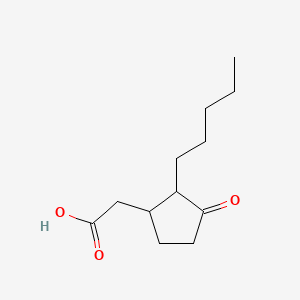

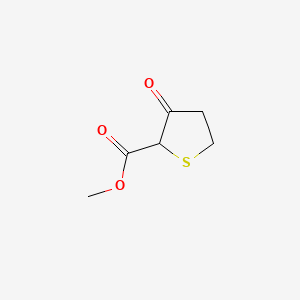

Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone is a chemical compound with the molecular formula C27H26N4O4 . It has a molecular weight of 470.51974 . This compound is not intended for human or veterinary use, but for research purposes.

Synthesis Analysis

The synthesis of α-diazo ketones, which includes compounds like benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone, involves several steps. One method involves the reaction of trimethylsilyldiazomethane with a mixed anhydride derived from a carboxylic acid and ethyl chloroformate, yielding the corresponding diazoketone . Another method involves a ‘sulfonyl-azide-free’ (‘SAFE’) protocol for diazo transfer to CH-acidic 1,3-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone is complex, with a large number of atoms and bonds. The compound contains a diazo group, which consists of two nitrogen atoms connected by a double bond .Chemical Reactions Analysis

The chemical reactions involving α-diazo ketones can be quite complex. For instance, α-aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones can cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .Aplicaciones Científicas De Investigación

Homologation Reaction of Ketones with Diazo Compounds

The addition of diazo compounds to ketones, resulting in homologated ketones, is a significant area of interest. This process can occur with or without promoters or catalysts and involves various diazo compounds, including diazoalkanes and aryldiazomethanes. The reaction's regiochemistry and the catalysts' nature are critical points of discussion. Recent advancements in the enantioselective version of ketone homologation reactions and their application in total synthesis highlight the ongoing development in this field, suggesting potential applications for compounds like Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone in synthesizing complex organic molecules (Candeias, Paterna, & Gois, 2016).

Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen

Another relevant area is the reductive amination of aldehydes or ketones, which is crucial for synthesizing amines, a fundamental functional group in many pharmaceuticals. The review on reductive amination employing hydrogen as the reducing agent underlines the importance of catalysts in activating reducing agents, implying the role of Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone in facilitating or undergoing such transformations in a synthetic context (Irrgang & Kempe, 2020).

Synthesis of Exocyclic α,β-Unsaturated Ketones

The synthesis of exocyclic α,β-unsaturated ketones is another area where compounds like Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone could find application. Such compounds are important intermediates for the stereoselective synthesis of polycyclic ring systems, demonstrating the broad utility of diazocarbonyl compounds in organic synthesis. The review by Levai highlights various synthetic procedures for preparing these compounds, illustrating the potential versatility of Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone in synthetic chemistry applications (Levai, 2003).

Intramolecular Reactions of Diazocarbonyl Compounds

Finally, the intramolecular reactions of α-diazocarbonyl compounds, including cyclopropanation and the formation of various cyclic structures under thermal, catalytic, and photochemical conditions, are noteworthy. These reactions allow the construction of complex molecular architectures, suggesting a role for Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone in advanced synthetic methodologies (Burke & Grieco, 1980).

Direcciones Futuras

The future directions in the study and application of α-diazo ketones, including benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone, are promising. The development of new synthesis methods and the exploration of their reactivity and applications in organic synthesis are areas of ongoing research .

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4/c28-29-18-25(32)23(16-20-10-4-1-5-11-20)30-26(33)24(17-21-12-6-2-7-13-21)31-27(34)35-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,34)/t23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFSOVRQDDYNAH-ZEQRLZLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone | |

CAS RN |

65178-14-5 |

Source

|

| Record name | Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065178145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)